molecular formula C14H18Cl2N2O2 B1662278 McNA343 CAS No. 55-45-8

McNA343

Cat. No. B1662278
CAS RN: 55-45-8
M. Wt: 317.2 g/mol
InChI Key: CXFZFEJJLNLOTA-UHFFFAOYSA-N
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Description

McNA343 is a selective M1 muscarinic agonist . It stimulates muscarinic transmission in sympathetic ganglia and reduces inflammation and oxidative stress in an experimental model of ulcerative colitis .


Molecular Structure Analysis

The molecular structure of McNA343 is represented by the SMILES string ClC1=CC=CC (NC (OCC#CC [N+] (C) (C)C)=O)=C1. [Cl-] . This represents a unique 2D structure of the molecule.


Physical And Chemical Properties Analysis

McNA343 is a solid substance . It has a molecular weight of 317.2 . It is soluble in DMF (15mg/mL), DMSO (25mg/mL), Ethanol (15mg/mL), and PBS (pH 7.2, 10mg/mL) .

Scientific Research Applications

Neuroscience:

  • Summary of Application: McNA343 has been used in neuroscience research, particularly in the study of muscarinic acetylcholine receptors. These receptors play a crucial role in the nervous system, affecting both peripheral and central nervous system functions .
  • Methods of Application: McNA343 is typically applied to biological systems (like isolated human umbilical veins or CHO cells expressing M1 or M4 receptors) in vitro to study its effects .
  • Results: McNA343 has been found to induce contraction of isolated human umbilical veins, an effect that can be reversed by various M1 muscarinic receptor selective antagonists . It also inhibits forskolin-induced cAMP production in CHO cells expressing M1 or M4 receptors .

Behavioral Neuroscience:

  • Summary of Application: In the field of behavioral neuroscience, McNA343 has been used to study compulsive behavior and memory .
  • Methods of Application: In animal models, McNA343 is often administered intrathecally .
  • Results: Intrathecal administration of McNA343 has been found to inhibit compulsive hindlimb neck-scratching behavior induced by 5’-guanidinonaltrindole (GNTI) in mice .

Learning & Memory:

  • Summary of Application: McNA343 has been used in research related to learning and memory .
  • Methods of Application: In studies related to learning and memory, McNA343 is typically administered to animal models and their behavior is observed .
  • Results: McNA343 has been found to have nootropic activity, enhancing spontaneous working memory in the Y maze in wild-type mice, and it reverses learning and memory impairments induced by bulbectomy in mice in a passive avoidance test .

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For instance, nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . They are used for treatment of wastewater, environment monitoring, as functional food additives, and as antimicrobial agents .

In addition, magnetic nanoparticles (MNPs) have garnered significant attention due to their unique physical and chemical properties within the size range of 1-100 nm . MNPs exemplify promising super-magnetic characteristics, especially in the 10-20 nm size range, making them ideal for swift responses to applied magnetic fields .

Safety And Hazards

McNA343 is classified as causing severe skin burns and eye damage, and it’s harmful if swallowed . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZFEJJLNLOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203532
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium chloride

CAS RN

55-45-8
Record name 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
HM Vargas, B Ringdahl - Life sciences, 1990 - Elsevier
… Inhibition of the pressor effects of McNA343 or physostigmine was used as functional … of 0.16 and 0.11 μmol/kg versus McNA343 and physostigmine, respectively. A correlation analysis …
Number of citations: 3 www.sciencedirect.com
JJ Hagan, J Tonnaer, CLE Broekkamp - Pharmacology Biochemistry and …, 1987 - Elsevier
… MCNA343 failed to elicit drinking at any dose test sites [10, … Indeed, agonist affinity is ge the lack of effect with MCNA343, … compare on spaghetti consumption following MCNA343 and …
Number of citations: 21 www.sciencedirect.com
JY Jeremy, DP Mikhailidis, P Dandona - European journal of pharmacology, 1989 - Elsevier
Tracheal prostanoid synthesis was stimulated by parasympathomimetics: arecoline > carbachol = methacholine > acetylcholine ⪢ arecaidine. McNA343, dimethyl phenyl piperazinium (…
Number of citations: 6 www.sciencedirect.com
M Hu - 1999 - search.proquest.com
… effects of McNA343 but not oxotremorine. AF-DX116 blocked the effects of oxotremorine but not McNA343. … We found that the effect of McNA343 was decreased whereas the effects of …
Number of citations: 0 search.proquest.com
이재황 - 2008 - oak.chosun.ac.kr
… ) evoked by ACh, excess K+, DMPP and McNA343 from the perfused rat adrenal glands = 8 … evoked by ACh, excess K+, DMPP and McNA343 from the perfused rat adrenal glands = 10 …
Number of citations: 0 oak.chosun.ac.kr
JG Van Gelderen, L Daeffler, D Scherrer… - Journal of Receptors …, 1996 - Taylor & Francis
In this study we looked for evidence regarding a correlation between M 2 -muscarinic receptor binding affinity and ligand intrinsic activity. Guanine nucleotide-binding protein-coupled …
Number of citations: 10 www.tandfonline.com
D Widzowski, ESC Wu, HF Helander - Drug discovery today, 1997 - Elsevier
Years of clinical research to treat disorders such as peptic ulcers and obstructive lung disease with the first generation of modestly selective M 1 antagonists (eg pirenzepine, telenzepine…
Number of citations: 15 www.sciencedirect.com
K Nishi, PT Atkins, DJ Surmeier, ST Kitai - Brain research, 1990 - Elsevier
… The response obtained with the M 1 selective agonist McNA343 (100 pM) was also smaller than the carbachol response (Fig. 3B). Previous studies have reported that this agent is a …
Number of citations: 15 www.sciencedirect.com
T Kenakin - Trends in pharmacological sciences, 1995 - cell.com
… d: Differential production of maximal amounts of ternary complex formation between the muscarinic acetylcholine receptor agonists carbachol, pilocarpine and McNA343, muscarinic …
Number of citations: 759 www.cell.com
MW Gainer, NM Nathanson - Biochemical pharmacology, 1986 - Elsevier
… , p-nitrophenyl phosphate and choline@ drugs were from Sigma, except for quinuclidinyl benzilate (Hoffmann-LaRoche Laboratories), which was a gift from WA Catterall, and McNA343 …
Number of citations: 5 www.sciencedirect.com

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